molecular formula C16H13ClN2O3S2 B2662142 (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164490-38-3

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2662142
CAS No.: 1164490-38-3
M. Wt: 380.86
InChI Key: MNQDQLMXRCEKKJ-VLGSPTGOSA-N
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Description

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene moiety, a benzo[d]thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development .

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothiophene-2-carbonyl chloride
  • 2-aminothiophenol
  • 2-bromoacetophenone

Uniqueness

What sets (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDQLMXRCEKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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